molecular formula C17H25N5O2 B2954950 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide CAS No. 2224551-28-2

2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide

Cat. No. B2954950
CAS RN: 2224551-28-2
M. Wt: 331.42
InChI Key: CBNXURGYWWYCHT-UHFFFAOYSA-N
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Description

2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide, also known as CTAP, is a potent and selective antagonist of the μ-opioid receptor. It has been widely used in scientific research to investigate the role of μ-opioid receptors in pain modulation, addiction, and other physiological processes. In

Mechanism of Action

2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide acts as a competitive antagonist at the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. By binding to the μ-opioid receptor, 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide blocks the binding of endogenous opioids such as endorphins and enkephalins, as well as exogenous opioids such as morphine and fentanyl. This results in a decrease in the activity of the μ-opioid receptor and a reduction in the effects of opioids.
Biochemical and Physiological Effects:
2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has been found to have a number of biochemical and physiological effects. In animal studies, 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has been shown to reduce the analgesic effects of opioids, indicating that it is a potent antagonist of the μ-opioid receptor. 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has also been found to reduce the rewarding effects of opioids, which suggests that it may be useful in the treatment of opioid addiction. Additionally, 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide is its potency and selectivity as a μ-opioid receptor antagonist. This makes it a valuable tool for studying the functions of this receptor. However, one limitation of 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide, such as in the treatment of opioid addiction or inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide and its effects on other physiological processes.

Synthesis Methods

The synthesis of 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide involves the reaction of 4-tert-butyl-1-cyanocyclohexane with acetic anhydride and sodium azide to form the intermediate 4-tert-butyl-1-azidocyclohexane. This intermediate is then reacted with N-(2-acetylthiazol-4-yl)acetamide to form 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has been widely used in scientific research to investigate the role of μ-opioid receptors in pain modulation, addiction, and other physiological processes. It has been found to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the functions of this receptor. 2-(4-Acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide has also been used to investigate the mechanisms of action of other drugs that interact with the μ-opioid receptor.

properties

IUPAC Name

2-(4-acetyltriazol-1-yl)-N-(4-tert-butyl-1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12(23)14-9-22(21-20-14)10-15(24)19-17(11-18)7-5-13(6-8-17)16(2,3)4/h9,13H,5-8,10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNXURGYWWYCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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